

# Cy3 Amine in Single-Molecule Imaging: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cy3 amine

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These application notes provide a comprehensive overview of the use of **Cy3 amine** and its derivatives in single-molecule imaging techniques. Detailed protocols for labeling, single-molecule Förster Resonance Energy Transfer (smFRET), direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Single-Particle Tracking (SPT) are provided to guide researchers in their experimental design and execution.

## Introduction to Cy3 in Single-Molecule Imaging

Cyanine 3 (Cy3) is a bright and photostable orange-fluorescent dye widely employed in single-molecule studies.<sup>[1]</sup> Its derivatives, particularly amine-reactive forms like Cy3 NHS ester, are instrumental for covalently labeling biomolecules such as proteins and nucleic acids.<sup>[2][3]</sup> The exceptional photophysical properties of Cy3, including a high extinction coefficient and good quantum yield, make it an ideal fluorophore for detecting the faint signals emanating from individual molecules.<sup>[4][5]</sup>

Single-molecule imaging techniques, such as smFRET, SMLM (including dSTORM), and SPT, have revolutionized our understanding of biological processes by enabling the observation of individual molecular interactions and dynamics without ensemble averaging.<sup>[6][7]</sup> Cy3 is a workhorse in these applications due to its compatibility with common laser lines (532 nm or 555 nm) and its sensitivity to the local environment, which can be harnessed to report on conformational changes.<sup>[1][5][8]</sup>

## Quantitative Data: Photophysical Properties of Cy3

The photophysical properties of Cy3 are crucial for designing and interpreting single-molecule experiments. These properties can be influenced by the local environment, such as covalent attachment to a biomolecule.[\[1\]](#)[\[9\]](#)

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~550-555 nm	<a href="#">[4]</a> <a href="#">[5]</a>
Emission Maximum ( $\lambda_{em}$ )	~570-572 nm	<a href="#">[4]</a> <a href="#">[5]</a>
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[5]</a>
Fluorescence Quantum Yield ( $\Phi$ )	~0.35 (can vary with environment)	<a href="#">[2]</a>
Förster Radius ( $R_0$ ) for Cy3-Cy5 pair	~5.4 nm	<a href="#">[10]</a>

## Experimental Protocols

### Labeling of Proteins with Cy3 NHS Ester

This protocol describes the covalent attachment of Cy3 NHS ester to primary amines (N-terminus and lysine side chains) on a protein of interest.

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)[\[3\]](#)
- Cy3 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[\[3\]](#)
- 1 M Sodium bicarbonate buffer, pH 8.3-8.5[\[3\]](#)[\[11\]](#)
- Purification column (e.g., Sephadex G-25)[\[3\]](#)
- Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

#### Procedure:

- **Prepare Protein Solution:** Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[3] If necessary, perform a buffer exchange. Check that the pH of the protein solution is between 8.2 and 8.5 for optimal labeling.[3]
- **Prepare Dye Stock Solution:** Allow the vial of Cy3 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[3] This solution should be used immediately.
- **Adjust pH of Protein Solution:** Add an appropriate volume of 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM.[3]
- **Labeling Reaction:** Add the Cy3 NHS ester stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.[12] The optimal ratio should be determined empirically for each protein.
- **Incubation:** Incubate the reaction for 1-2 hours at room temperature, protected from light.[2][13]
- **Quench Reaction (Optional):** To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[3] The labeled protein will elute first.
- **Determine Degree of Labeling (DOL):** Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~550 nm (for Cy3). Calculate the DOL using the Beer-Lambert law.

## Single-Molecule FRET (smFRET) Imaging

This protocol outlines the steps for a typical smFRET experiment using Cy3 as the donor and Cy5 as the acceptor to study conformational dynamics.

#### Materials:

- Dual-labeled biomolecule (e.g., protein or DNA) with Cy3 and Cy5

- Quartz microscope slides and coverslips
- Biotin-PEG and mPEG-SC
- Neutravidin or Streptavidin
- TIRF microscope with a 532 nm laser for Cy3 excitation and dual-color detection capabilities[14][15]
- Imaging buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl) with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox).[16]

#### Procedure:

- **Surface Passivation:** Clean quartz slides and coverslips thoroughly. Functionalize the surface with a mix of biotin-PEG and mPEG to prevent non-specific binding of biomolecules.[14]
- **Chamber Assembly:** Assemble a microfluidic chamber using the passivated slide and coverslip.
- **Streptavidin Coating:** Incubate the chamber with a solution of streptavidin or neutravidin (0.2 mg/mL) to coat the surface.
- **Immobilization of Labeled Molecules:** Introduce the biotinylated and fluorescently labeled biomolecules into the chamber at a low concentration to ensure single-molecule density. The biotin tag will anchor the molecules to the streptavidin-coated surface.
- **Imaging:**
  - Mount the chamber on a TIRF microscope.
  - Excite the Cy3 donor with the 532 nm laser.[15]
  - Simultaneously record the fluorescence emission from both the Cy3 (donor) and Cy5 (acceptor) channels using a sensitive camera.
  - Acquire a time series of images to observe dynamic changes in FRET efficiency.

- Data Analysis:
  - Identify single-molecule spots and extract the fluorescence intensity traces for the donor and acceptor.
  - Calculate the FRET efficiency for each molecule over time.
  - Generate FRET efficiency histograms to identify different conformational states.

## Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

This protocol provides a general workflow for performing dSTORM imaging using Cy3-labeled samples to achieve super-resolution.

Materials:

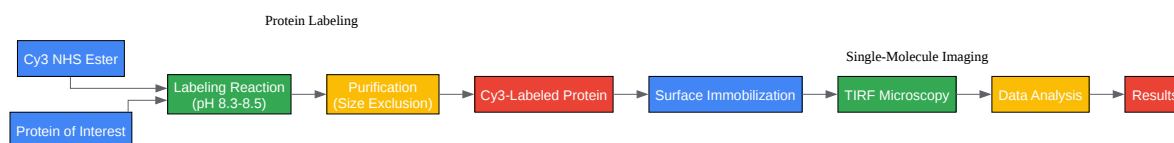
- Cy3-labeled sample (e.g., immunolabeled cells)
- dSTORM imaging buffer: This typically contains a reducing agent (e.g.,  $\beta$ -mercaptoethylamine (MEA) or dithiothreitol (DTT)) and an oxygen scavenging system in a suitable buffer (e.g., PBS).[\[17\]](#)[\[18\]](#)
- A microscope capable of TIRF or highly inclined and laminated optical sheet (HILO) illumination with a high-power 561 nm laser.
- A sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

- Sample Preparation: Prepare the sample with Cy3-labeled antibodies or other probes. Ensure the sample is mounted on a coverslip suitable for high-resolution imaging.
- Microscope Setup:
  - Place the sample on the microscope stage.

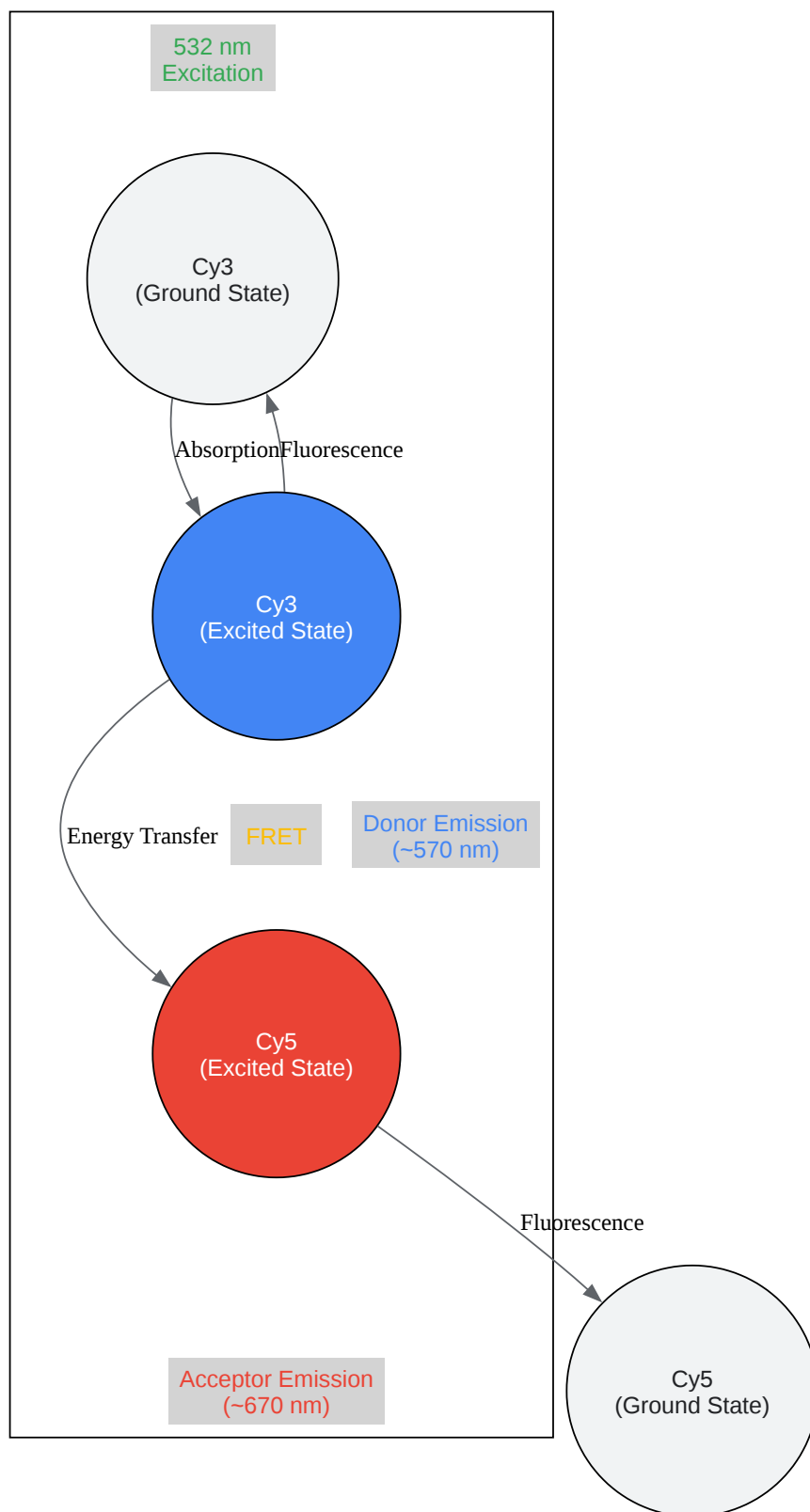
- Focus on the region of interest using TIRF or HILO illumination to minimize background fluorescence.
- Imaging:
  - Illuminate the sample with the 561 nm laser at a high power density.
  - The high laser power will induce the Cy3 molecules to "blink" by shelving them into a transient dark state.<sup>[17]</sup>
  - Acquire a long series of images (typically thousands of frames) to capture the stochastic activation of individual Cy3 molecules.
- Data Analysis:
  - Use specialized software to analyze the image series.
  - For each frame, identify and localize the center of the point-spread function (PSF) of each activated fluorophore with sub-pixel accuracy.
  - Reconstruct a super-resolved image by plotting the precise localizations of all detected molecules.

## Visualizations



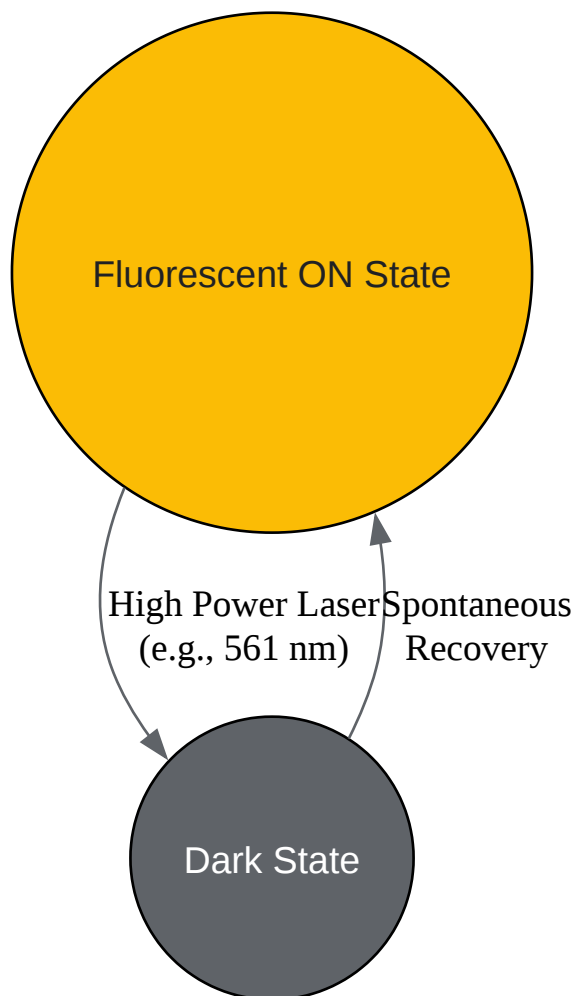
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Caption: General workflow for single-molecule imaging using Cy3-labeled proteins.



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Caption: Energy transfer pathway in a Cy3-Cy5 smFRET experiment.



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Caption: The photoswitching cycle of a fluorophore in dSTORM.

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